N-(2-chlorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
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Description
N-(2-chlorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C18H19ClN6O3 and its molecular weight is 402.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Applications
Novel Synthesis Methods : Researchers have developed novel methods for synthesizing triazolo and pyrazine derivatives, which are key structures related to the chemical . These methods offer simplicity and high yields, indicating potential for creating a variety of compounds with significant biological activities (Lee et al., 1989).
Anticonvulsant Agents : Benzothiazole derivatives, including morpholino groups similar to the compound , have been synthesized and characterized. These compounds showed promising anticonvulsant activities, highlighting the potential of such chemical structures in developing new treatments for epilepsy (Amir et al., 2011).
Insecticidal Properties : The synthesis of heterocycles incorporating thiadiazole moieties has demonstrated insecticidal properties against pests like the cotton leafworm. This research points to the agricultural applications of similar compounds in controlling crop-damaging insects (Fadda et al., 2017).
Antimicrobial Activities : Several studies have synthesized novel heterocycles, including pyrazolo and triazolo derivatives, which exhibit promising antimicrobial properties against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Ul‐Malik et al., 2021).
Bioactivity and Chemical Properties
Coordination Complexes and Antioxidant Activity : Research into pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These studies not only explore the chemical's ability to form complexes but also its antioxidant properties, which are crucial for pharmaceutical applications (Chkirate et al., 2019).
Anti-inflammatory and Analgesic Properties : The exploration of quinazolinone derivatives related to the compound has revealed significant anti-inflammatory and analgesic activities. This indicates the potential of such chemicals in the development of new medications for pain and inflammation management (Farag et al., 2012).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O3/c19-14-4-2-1-3-13(14)11-21-15(26)12-25-18(27)24-6-5-20-16(17(24)22-25)23-7-9-28-10-8-23/h1-6H,7-12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXXHKXOGISBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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